molecular formula C27H21NOS B12615271 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one CAS No. 919085-08-8

1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one

Cat. No.: B12615271
CAS No.: 919085-08-8
M. Wt: 407.5 g/mol
InChI Key: ZFBOWPGHBXNRGZ-UHFFFAOYSA-N
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Description

1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one: is a complex organic compound known for its unique structure and properties. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

919085-08-8

Molecular Formula

C27H21NOS

Molecular Weight

407.5 g/mol

IUPAC Name

1,3-diphenyl-3-(2-phenylsulfanylanilino)prop-2-en-1-one

InChI

InChI=1S/C27H21NOS/c29-26(22-14-6-2-7-15-22)20-25(21-12-4-1-5-13-21)28-24-18-10-11-19-27(24)30-23-16-8-3-9-17-23/h1-20,28H

InChI Key

ZFBOWPGHBXNRGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

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